REACTION_CXSMILES
|
[N+]([C:4]1[CH:5]=C(S([O-])(=O)=O)C=[CH:8][CH:9]=1)([O-])=O.[Na+].OS(O)(=O)=O.O=S(=O)=O.[F:24][C:25]1[C:31]([F:32])=[CH:30][CH:29]=[CH:28][C:26]=1[NH2:27].C(=O)/C=C/C.[OH-].[Na+]>O>[F:32][C:31]1[C:25]([F:24])=[C:26]2[C:28]([CH:5]=[CH:4][C:9]([CH3:8])=[N:27]2)=[CH:29][CH:30]=1 |f:0.1,2.3,6.7|
|
Name
|
Sodium 3-nitrobenzenesulfonate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1F
|
Name
|
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 120° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until pH 12
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (50 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C=CC(=NC2=C1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |